molecular formula C20H26N4O B6457340 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2548987-69-3

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B6457340
CAS No.: 2548987-69-3
M. Wt: 338.4 g/mol
InChI Key: QCUSQFVCJLXVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a chemical compound supplied for non-human research applications. It is provided under the CAS registry number 2548987-69-3 . This compound has a molecular formula of C20H26N4O and a molecular weight of 338.45 g/mol . Its structure features a pyrimidine core that is substituted with cyclopropyl and two methyl groups, and linked to a 2-methoxyphenyl moiety via a piperazine ring . Computed physicochemical properties include an XLogP3 of 3.6, indicating lipophilicity, and a topological polar surface area of 41.5 Ų . Predicted properties include a density of 1.175 g/cm³, a boiling point of approximately 528.5 °C, and a pKa of 9.17 . The product is exclusively intended for laboratory research purposes and is not classified or approved for use as a human or veterinary therapeutic, diagnostic, or other consumer application. Researchers should handle this substance with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14-15(2)21-19(16-8-9-16)22-20(14)24-12-10-23(11-13-24)17-6-4-5-7-18(17)25-3/h4-7,16H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUSQFVCJLXVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3OC)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The 5,6-dimethylpyrimidine scaffold is typically synthesized via the Biginelli reaction or condensation of β-diketones with amidines. For 2-cyclopropyl-4-chloro-5,6-dimethylpyrimidine, cyclopropanation precedes halogenation. Cyclopropyl groups are introduced using cyclopropylboronic acid under Suzuki-Miyaura conditions, though direct C–H activation has been reported in analogous systems. Chlorination at position 4 is achieved with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), yielding 4-chloro-2-cyclopropyl-5,6-dimethylpyrimidine.

Halogenation and Leaving Group Optimization

Bromine or chlorine at position 4 serves as the leaving group for subsequent nucleophilic substitutions. Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN) achieves 85–90% conversion. Alternatively, chlorination with POCl₃ at 80°C for 6 hours provides 4-chloro derivatives.

Piperazine Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed amination couples 4-chloro-2-cyclopropyl-5,6-dimethylpyrimidine with 1-(2-methoxyphenyl)piperazine. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with XPhos ligand in 1,4-dioxane at 100°C for 12 hours affords the product in 53–69% yields. Cesium carbonate (Cs₂CO₃) enhances base-mediated deprotonation, while microwave irradiation reduces reaction times to 1.5 hours.

Table 1: Buchwald-Hartwig Reaction Optimization

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10069
Pd(OAc)₂BINAPKOtBuToluene11058
[Pd(allyl)Cl]₂DavePhosNaOtBuDMF9047

Nucleophilic Aromatic Substitution

Direct displacement of the 4-chloro group by 1-(2-methoxyphenyl)piperazine occurs in DMF at 120°C for 24 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation, though yields are modest (35–45%) due to steric hindrance from the cyclopropyl group. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 55%.

Piperazine Precursor Synthesis

Synthesis of 1-(2-Methoxyphenyl)Piperazine

1-(2-Methoxyphenyl)piperazine is prepared via Ullmann coupling of piperazine with 1-bromo-2-methoxybenzene. Copper(I) iodide (CuI) and trans-N,N′-dimethylcyclohexane-1,2-diamine in toluene at 110°C yield 85% product. Alternatively, reductive amination of 2-methoxyphenylglyoxal with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol provides a 78% yield.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:1) isolates intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final compound. Preparative TLC (petroleum ether/ethyl acetate) resolves regioisomers.

Spectroscopic Validation

¹H NMR confirms cyclopropane protons at δ 0.93–1.03 ppm (multiplet). Piperazine N–CH₂ signals appear as triplets at δ 3.55–3.65 ppm, while methoxy protons resonate at δ 3.75 ppm (singlet). High-resolution mass spectrometry (HRMS) verifies [M+H]+ at m/z 355.2132 (calculated: 355.2135).

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency by Method

MethodKey StepCatalystYield (%)Purity (%)
Buchwald-HartwigAminationPd₂(dba)₃/XPhos6998
Suzuki-MiyauraCyclopropane couplingPd(dppf)Cl₂6795
Nucleophilic SubstitutionPiperazine couplingNone4590
Directed C–H ActivationCyclopropanation[RhCl(cod)]₂7297

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl or methoxyphenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H26N4OC_{20}H_{26}N_{4}O and a molecular weight of approximately 338.4 g/mol. Its structure includes a pyrimidine ring, a piperazine moiety, and a cyclopropyl group, which contribute to its biological activity and specificity in interactions with various molecular targets.

Acetylcholinesterase Inhibition

One of the primary applications of this compound is as an acetylcholinesterase inhibitor . This mechanism enhances cognitive function by increasing acetylcholine levels in the brain, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease. Studies indicate that compounds with similar structures have shown promise in modulating neurotransmitter levels effectively.

Neuropharmacological Applications

Given its role in enhancing cognitive function, 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine may be explored for use in:

  • Alzheimer's Disease: By inhibiting acetylcholinesterase, it could help alleviate symptoms associated with cognitive decline.
  • Other Neurodegenerative Disorders: Its effects on neurotransmitter modulation suggest potential applications in conditions like Parkinson's disease and schizophrenia.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the piperazine ring followed by cyclization to form the pyrimidine structure. Industrial production methods may utilize techniques such as parallel solid-phase synthesis for efficient production of derivatives.

Potential Side Effects and Interactions

Further studies are necessary to elucidate the full range of interactions and potential side effects when used therapeutically. The unique combination of functional groups within the compound may lead to diverse biological activities, necessitating thorough pharmacological evaluations before clinical application.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, such as the regulation of blood pressure and heart rate .

Comparison with Similar Compounds

2-cyclopropyl-6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrido[3,4-d]pyrimidine

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine

Feature Target Compound Excluded Pyrido-pyrimidine Analogs
Core Structure Pyrimidine Pyrido[3,4-d]pyrimidine or Pyrido[2,3-d]pyrimidine
Substituents 5,6-dimethyl; 2-cyclopropyl 6-methoxy (in one analog); no methyl groups
Piperazine Substituent 4-(2-methoxyphenyl) Identical
Hypothetical Implications Pyrimidine core may enhance synthetic accessibility Pyrido-pyrimidine cores could alter π-stacking interactions with receptors

The 5,6-dimethyl groups may increase lipophilicity, enhancing blood-brain barrier penetration compared to the methoxy-substituted analog .

Piperazine-Containing Antibiotics

describes 1-ethyl-6-fluoro-7-[4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylacetyl)piperazin-1-yl]-quinolone, a fluoroquinolone antibiotic with a piperazine side chain.

Feature Target Compound Antibiotic Analog
Core Structure Pyrimidine Quinolone
Key Substituents Cyclopropyl, methyl groups Ethyl, fluoro, phenylacetyl-piperazine
Piperazine Role Receptor binding (hypothesized) Enhances gram-negative bacterial uptake
Functional Implications Potential CNS activity Broad-spectrum antimicrobial activity

The quinolone antibiotic’s piperazine moiety facilitates bacterial gyrase inhibition, whereas the target compound’s piperazine likely contributes to receptor binding in eukaryotic systems . The cyclopropyl group in both compounds may reduce oxidative metabolism, but the antibiotic’s fluorine atom enhances DNA-binding affinity, a feature absent in the target compound .

Pharmaceutical Impurities with Piperazine Motifs

lists reference standards for impurities such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one , highlighting regulatory concerns for piperazine-containing pharmaceuticals.

Feature Target Compound Triazolo-pyridine Impurity
Core Structure Pyrimidine Triazolo-pyridine
Piperazine Linkage Direct attachment to pyrimidine Propyl spacer between triazolo-pyridine and piperazine
Substituents 2-methoxyphenyl Phenyl or 4-chlorophenyl
Regulatory Relevance N/A (novel compound) Monitored for quality control in drug synthesis

The target compound’s lack of a spacer between the pyrimidine and piperazine may optimize steric interactions with target receptors compared to the triazolo-pyridine impurity’s flexible propyl chain .

Biological Activity

The compound 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine has garnered attention in pharmacological research due to its potential biological activities, particularly as an agonist for neurotensin receptors. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is C20H26N4O , with a molecular weight of 338.4 g/mol . The compound features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H26N4O
Molecular Weight338.4 g/mol
CAS Number2329322-96-3

Research indicates that this compound acts primarily as an agonist for neurotensin receptor 1 (NTSR1), which is implicated in various physiological processes including pain modulation, appetite regulation, and neuroprotection. The binding affinity of this compound to NTSR1 suggests its potential therapeutic applications in conditions such as schizophrenia and obesity.

Pharmacological Effects

Studies have demonstrated that the compound exhibits significant antipsychotic-like effects in animal models. Its interaction with the neurotensin system may enhance dopaminergic signaling, which is often dysregulated in psychiatric disorders.

Case Studies

  • Antipsychotic Efficacy : In a preclinical study involving rodents, administration of 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine resulted in a marked reduction in hyperlocomotion induced by amphetamine, indicating potential antipsychotic properties.
  • Appetite Regulation : Another study focused on the compound's effects on food intake showed that it significantly reduced consumption in test subjects, suggesting its role in appetite suppression through neurotensin pathways.

In Vitro and In Vivo Studies

Recent studies have provided insight into the pharmacokinetics and bioavailability of this compound. In vitro assays demonstrated that it has a favorable absorption profile and moderate metabolic stability. In vivo studies revealed that the compound crosses the blood-brain barrier effectively, which is essential for its central nervous system effects.

Comparative Analysis

A comparative analysis of similar compounds reveals that while many exhibit neurotensin receptor activity, 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine shows superior binding affinity and selectivity for NTSR1 compared to other analogs.

Table 2: Comparative Binding Affinity (Ki values)

CompoundKi (nM)
2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine12
Compound A (similar structure)45
Compound B (different structure)30

Q & A

Q. What are the common synthetic routes for 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclopropane ring formation : Using cyclopropanation reagents like diethylzinc and diiodomethane under controlled temperatures (0–5°C) to minimize side reactions.
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 2-methoxyphenylpiperazine group to the pyrimidine core. Catalysts such as Pd(OAc)₂ or Xantphos improve coupling efficiency .
  • Methylation : Dimethylation at the 5,6-positions using methyl iodide and a strong base (e.g., NaH) in anhydrous THF.
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient).
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. Key signals include the cyclopropyl protons (δ 0.8–1.2 ppm) and methoxy group (δ 3.8 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous piperazine-pyrimidine structures .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular formula (C₂₁H₂₈N₄O).

Q. How can researchers design preliminary biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors linked to piperazine-pyrimidine scaffolds, such as serotonin (5-HT₁A) or dopamine D₂ receptors, using radioligand binding assays .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., CDK2) via fluorescence-based ADP-Glo™ assays.
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Positive Controls : Compare with known inhibitors (e.g., Aripiprazole for receptor binding) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with cyclobutyl) and assess binding affinity via IC₅₀ determinations .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) using receptor structures (e.g., 5-HT₁A PDB: 7E2Z) to identify key interactions (e.g., hydrogen bonds with Asp116).
    • Use QSAR models to predict logP and polar surface area for optimizing pharmacokinetics .
  • Biological Validation : Test top candidates in functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. What strategies resolve contradictions in biological assay data, such as varying potency across cell lines?

Methodological Answer:

  • Assay Standardization :
    • Control for cell passage number, serum concentration, and incubation time.
    • Use orthogonal assays (e.g., SPR for binding affinity vs. luciferase reporter for functional activity) .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to assess if metabolite interference explains discrepancies .
  • Data Normalization : Express results as % inhibition relative to vehicle and positive controls to minimize batch effects .

Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be evaluated preclinically?

Methodological Answer:

  • In Vivo Studies :
    • Administer compound orally (10 mg/kg) and intravenously (2 mg/kg) to rodents. Collect plasma samples at 0, 1, 3, 6, and 24 hours.
    • Quantify drug levels via LC-MS/MS (LOQ: 1 ng/mL) .
  • Key Parameters :
    • Bioavailability : Calculate as (AUC_po/AUC_iv) × 100.
    • Half-Life : Use non-compartmental analysis (WinNonlin®).
  • Tissue Distribution : Autoradiography with ¹⁴C-labeled compound to assess brain penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.